molecular formula C22H24N2O3 B1234335 11-Methoxy-vinorine

11-Methoxy-vinorine

Cat. No.: B1234335
M. Wt: 364.4 g/mol
InChI Key: CJRRQMKNRICNIF-NYDYYXIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Methoxy-vinorine is an indole alkaloid.

Scientific Research Applications

Cytotoxic and Anti-inflammatory Activities

Research on monoterpenoid indole alkaloids from Alstonia yunnanensis, including 11-methoxy-vinorine, has revealed their potential in cytotoxic and anti-inflammatory applications. These compounds have shown weak cytotoxicity against various tumor cell lines and selective inhibition of Cox-2, indicating their relevance in cancer and inflammation research (Cao et al., 2012).

Role in Biosynthesis of Ajmaline

This compound plays a crucial role in the biosynthesis of ajmaline, an antiarrhythmic drug, in the plant Rauvolfia serpentina. It acts as a direct biosynthetic precursor in this complex pathway, highlighting its importance in medicinal plant research and drug development (Bayer et al., 2004).

Structural Analysis and Enzymatic Role

The study of vinorine synthase, an enzyme that catalyzes the formation of this compound, provides insights into its structure and function. Understanding this enzyme's role in alkaloid biosynthesis contributes to broader knowledge in biochemistry and pharmacology (Ma et al., 2005).

Neurological Therapeutic Potential

Vinorine, closely related to this compound, has been studied for its potential therapeutic effects on sciatic nerve injury. Its ability to promote motor function recovery and nerve regeneration indicates potential neurological applications (Guo et al., 2018).

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

[(1R,10S,12R,13E,16S,18R)-13-ethylidene-5-methoxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5,8-tetraen-18-yl] acetate

InChI

InChI=1S/C22H24N2O3/c1-4-12-10-24-17-8-14(12)19-18(24)9-22(21(19)27-11(2)25)15-6-5-13(26-3)7-16(15)23-20(17)22/h4-7,14,17-19,21H,8-10H2,1-3H3/b12-4-/t14-,17-,18-,19?,21+,22+/m0/s1

InChI Key

CJRRQMKNRICNIF-NYDYYXIISA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1C4[C@@H]2C[C@]5([C@@H]4OC(=O)C)C3=NC6=C5C=CC(=C6)OC

SMILES

CC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=C5C=CC(=C6)OC

Canonical SMILES

CC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=C5C=CC(=C6)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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